4-羟基-2-(三氟甲基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

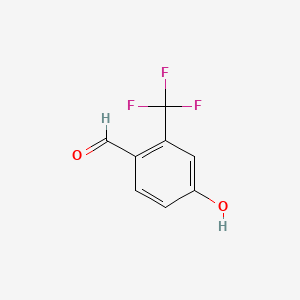

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1243395-68-7 . It has a molecular weight of 190.12 . The IUPAC name for this compound is 4-hydroxy-2-(trifluoromethyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde is 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, are investigated as linkers for solid-phase organic synthesis. These compounds, when attached to resins and treated with various electrophiles, yield high-purity products in quantitative yields (Swayze, 1997).

Selective Oxidation in Water by TiO2/Cu(II)/UV Solar System : The selective oxidation of benzyl alcohol to benzaldehyde in water under acidic conditions through a photocatalytic system was studied. By-products including 4-hydroxy-benzaldehyde were observed, suggesting the production of HO radicals (Marotta et al., 2011).

Regioselective Protection of Benzaldehyde : The study demonstrated regioselective protection of the hydroxyl group in benzaldehyde derivatives, including 4-hydroxybenzaldehyde, with various protecting groups, offering insights into the synthesis and modification of benzaldehyde compounds (Plourde & Spaetzel, 2002).

Ortho C-H Hydroxylation of Benzaldehydes : This research presented a method for direct ortho C-H hydroxylation of benzaldehydes using a palladium-catalyzed process, highlighting advancements in benzaldehyde derivative chemistry (Chen et al., 2017).

Synthesis and Properties of Porphyrin Derivatives : The study explored the selective deprotection of benzaldehyde diethyl acetals, leading to the synthesis of porphyrin derivatives. This research highlights the application of benzaldehyde derivatives in synthesizing complex organic compounds (Ishida et al., 2010).

Synthesis of Highly Fluorescent Polymers : This research involved the treatment of trifluorovinyloxy benzaldehyde under specific conditions to form novel monomers, which were then polymerized to yield fluorescent polymers, showing the applicability of benzaldehyde derivatives in material science (Neilson et al., 2008).

Synthesis and Characterization of Cobalt and Nickel Clusters : The study involved the synthesis and magnetic property analysis of tetranuclear complexes with 2-hydroxy-benzaldehyde derivatives, illustrating the role of benzaldehyde compounds in inorganic chemistry (Zhang et al., 2013).

Antibacterial Agent : Newly synthesized 4-phenacyloxy benzaldehyde derivatives were tested as antibacterial agents, suggesting the potential biomedical applications of benzaldehyde derivatives (Rastuti et al., 2016).

Enzymatic Characterization and Application : A study on 4-hydroxy benzaldehyde dehydrogenase from Acinetobacter baylyi highlighted its role in oxidizing benzaldehyde groups, indicating its potential in biotechnological applications (Gosling et al., 2008).

安全和危害

This compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, to rinse cautiously with water for several minutes .

属性

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZHNMRPBKZURU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677406 |

Source

|

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

1243395-68-7 |

Source

|

| Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)

![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)

![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)